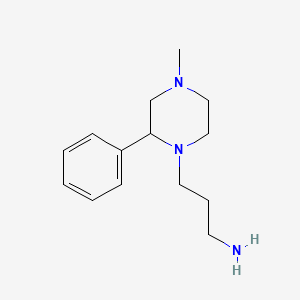

3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine

Description

Contextualization within Modern Medicinal Chemistry and Organic Synthesis

In contemporary medicinal chemistry, the demand for novel molecular entities with improved efficacy, selectivity, and pharmacokinetic properties is ever-present. Phenylpiperazine derivatives are of particular interest due to their ability to interact with a variety of biological targets, especially within the central nervous system (CNS). nih.gov The structural features of 3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine, including its basic nitrogen atoms and aromatic ring, make it a valuable building block in the construction of more complex molecules. Its primary amine group offers a reactive handle for a wide array of chemical transformations, allowing for its incorporation into larger, more elaborate structures. This positions the compound as a key intermediate in multi-step synthetic pathways aimed at producing new therapeutic agents.

The strategic use of such intermediates is a fundamental aspect of modern organic synthesis. The availability of well-defined building blocks like this compound streamlines the synthesis of compound libraries for high-throughput screening, a critical process in the identification of new drug leads.

Historical Perspective of Piperazine-Containing Compounds in Pharmaceutical Research

The history of piperazine (B1678402) in medicine is rich and varied. Initially introduced for the treatment of gout, it later found widespread use as an anthelmintic agent for treating parasitic worm infections. Over the decades, the simple piperazine ring has been elaborated upon, leading to a vast number of derivatives with diverse pharmacological activities.

Many successful drugs across different therapeutic areas contain the piperazine core. researchgate.net This includes antipsychotics, antidepressants, antihistamines, and antianginal agents. The prevalence of this scaffold in approved drugs underscores its favorable physicochemical and pharmacokinetic properties, such as good water solubility and oral bioavailability, which are often conferred to the parent molecule. The phenylpiperazine subclass, in particular, has been extensively explored, leading to the development of numerous CNS-active drugs. This historical success provides a strong rationale for the continued investigation of new phenylpiperazine derivatives and the intermediates used in their synthesis.

Overview of the Chemical Compound’s Research Significance as a Synthetic Intermediate and Pharmacological Scaffold

The primary significance of this compound in the scientific literature is its role as a synthetic intermediate. Its molecular structure contains several key features that make it a versatile tool for chemists.

The presence of a primary amine allows for a variety of chemical modifications, including amidation, alkylation, and reductive amination, which are fundamental reactions in the synthesis of new chemical entities. This reactivity enables the attachment of this piperazine-containing fragment to other molecular components, effectively building more complex drug candidates.

While direct pharmacological data on this compound is not extensively documented in publicly available research, its structural similarity to known pharmacologically active phenylpiperazines suggests its potential as a pharmacological scaffold. The 2-phenylpiperazine (B1584378) moiety is a key pharmacophore in several centrally acting agents. For instance, the antidepressant drug Mirtazapine contains a 2-phenylpiperazine core, highlighting the potential for derivatives of this structure to interact with CNS targets. A patent for the synthesis of a Mirtazapine intermediate, 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine, underscores the relevance of the 4-methyl-2-phenylpiperazine fragment in the development of pharmaceuticals. google.com

The table below summarizes the key structural features of this compound and their relevance in its application as a synthetic intermediate and potential pharmacological scaffold.

| Structural Feature | Relevance as a Synthetic Intermediate | Potential Pharmacological Relevance |

| Primary Amine (-NH2) | Highly reactive site for various chemical modifications (e.g., amidation, alkylation). | Can be a key interaction point with biological targets or a site for metabolic modification. |

| Piperazine Ring | Provides a robust and often favorable scaffold for building larger molecules. Can improve solubility and other pharmacokinetic properties. | A "privileged scaffold" found in many CNS-active drugs. The nitrogen atoms can act as hydrogen bond acceptors. |

| 2-Phenyl Group | Influences the stereochemistry and conformational properties of the molecule. Can be a site for further functionalization. | A common feature in compounds targeting CNS receptors. Can engage in hydrophobic or pi-stacking interactions with protein targets. |

| 4-Methyl Group | Modifies the basicity of the adjacent nitrogen atom and can influence the overall lipophilicity and metabolic stability of the molecule. | Can affect the binding affinity and selectivity for specific biological targets. |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methyl-2-phenylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-16-10-11-17(9-5-8-15)14(12-16)13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQKHHWJDXPBSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)C2=CC=CC=C2)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 3 4 Methyl 2 Phenylpiperazin 1 Yl Propan 1 Amine

Established Synthetic Pathways to 3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine

The synthesis of this compound is a multi-step process that hinges on the initial construction of the core 4-methyl-2-phenylpiperazine scaffold, followed by the attachment and modification of a three-carbon side chain.

Starting Materials and Key Precursors

The primary precursor for the synthesis is 1-methyl-3-phenylpiperazine . The synthesis of this key intermediate can be achieved through various routes. One common approach starts from 2-chloro-3-cyano pyridine and 4-methyl-2-phenyl-piperazine. google.com Another patented method involves the reaction of β-chloro-N-methyl-N-chloroethyl phenylethylamine with p-toluenesulfonamide in the presence of a strong base like sodium hydride. google.com

A plausible subsequent step towards the final compound involves the N-alkylation of 1-methyl-3-phenylpiperazine. This is typically achieved by reacting it with a three-carbon electrophile that contains a masked amine functionality. A suitable reagent for this purpose is 3-chloropropanenitrile . The cyano group serves as a precursor to the terminal amine group.

Table 1: Key Precursors and Reagents

| Precursor/Reagent | Chemical Structure | Role in Synthesis |

| 1-methyl-3-phenylpiperazine | C₁₁H₁₆N₂ | Core piperazine (B1678402) scaffold |

| 3-chloropropanenitrile | C₃H₄ClN | Source of the 3-aminopropyl side chain |

| Lithium Aluminium Hydride (LiAlH₄) | LiAlH₄ | Reducing agent for nitrile-to-amine conversion |

| Sodium Hydride (NaH) | NaH | Base for deprotonation reactions |

Reaction Mechanisms and Optimization of Reaction Conditions

The synthesis can be conceptualized in two main stages:

N-Alkylation of the Piperazine Ring : The first stage involves the nucleophilic substitution reaction between 1-methyl-3-phenylpiperazine and 3-chloropropanenitrile. The secondary amine (N-4) of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the chloropropane chain and displacing the chloride ion in an SN2 reaction. This reaction forms the intermediate, 3-(4-methyl-2-phenylpiperazin-1-yl)propanenitrile. Optimization of this step typically involves the use of a non-protic solvent such as acetonitrile or DMF and may be facilitated by the addition of a non-nucleophilic base like potassium carbonate to scavenge the HCl formed. nih.gov

Reduction of the Nitrile : The second stage is the reduction of the terminal nitrile group to a primary amine. This transformation is commonly achieved using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds via the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by acidic or aqueous workup to yield the final product, this compound.

Optimization of reaction conditions is crucial for maximizing yield and purity. For the alkylation step, temperature control is important to prevent side reactions. For the reduction step, careful, portion-wise addition of the reducing agent at low temperatures is necessary due to the highly exothermic nature of the reaction.

Purification and Characterization Techniques in Synthesis

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, byproducts, and residual solvents. A standard method for purifying amines is column chromatography on silica gel, using a gradient of a polar solvent (like methanol, often with a small amount of ammonia to prevent tailing) in a less polar solvent (such as dichloromethane or ethyl acetate).

Characterization of the final compound is performed to confirm its identity and purity. The primary techniques employed are:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The predicted monoisotopic mass is 233.1892 Da. uni.lu

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the presence of key functional groups, particularly the N-H stretching vibrations of the primary amine.

Derivatization Strategies Utilizing the this compound Scaffold

The presence of multiple reactive sites—specifically the terminal primary amine and the tertiary amines of the piperazine ring—makes this compound a valuable scaffold for creating a diverse library of derivatives. researchgate.net

Functionalization at the Terminal Amine Group

The terminal primary amine is the most accessible and reactive site for derivatization. Standard amine chemistry can be applied to introduce a wide variety of functional groups.

Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base yields amides. This is a common strategy to introduce diverse substituents.

Alkylation/Reductive Amination : The primary amine can be further alkylated. More controlled alkylation can be achieved through reductive amination, where the amine is first reacted with an aldehyde or ketone to form an imine, which is then reduced to a secondary or tertiary amine using a reducing agent like sodium borohydride. libretexts.org

Formation of Schiff Bases : Condensation with aldehydes or ketones under dehydrating conditions results in the formation of imines (Schiff bases), which can be valuable intermediates themselves or the final target molecules.

Derivatization for Chiral Analysis : Chiral derivatization reagents can be reacted with the terminal amine to facilitate the separation and analysis of enantiomers if the piperazine scaffold is chiral. For instance, reagents similar to (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid can be used for enantioseparation and sensitive detection of chiral amines by HPLC-MS/MS. nih.gov

Table 2: Examples of Functionalization at the Terminal Amine

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl Chloride | N-substituted Amide |

| Reductive Amination | Benzaldehyde, then NaBH₄ | N-benzyl secondary amine |

| Sulfonylation | Tosyl Chloride | N-substituted Sulfonamide |

| Urea (B33335) Formation | Phenyl isocyanate | N,N'-disubstituted Urea |

Modifications of the Piperazine Ring System

Modifying the piperazine ring itself is more challenging than functionalizing the exocyclic amine. mdpi.com The two nitrogen atoms within the ring are tertiary amines and thus have limited reactivity compared to the primary amine.

N-Quaternization : The nitrogen atoms of the piperazine ring, particularly the N-4 methyl-substituted nitrogen, can react with strong alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts. This modification introduces a permanent positive charge and can significantly alter the molecule's physical and biological properties.

C-H Functionalization : Direct functionalization of the carbon-hydrogen bonds on the piperazine ring is a complex process. While challenging, recent advances in catalysis have made C-H activation a growing field of interest for modifying such heterocyclic systems, though it is not yet a routine derivatization strategy. mdpi.com

Ring Opening/Rearrangement : Under harsh conditions, it is conceivable to induce ring-opening or rearrangement reactions, but these are not typically considered derivatization strategies and would fundamentally alter the core scaffold.

The versatile structure of the piperazine ring, however, is often incorporated into larger molecules to improve pharmacokinetic properties due to the pKa of the nitrogen atoms, which can enhance water solubility and bioavailability. nih.gov

Aromatic Substituent Variations on the Phenyl Group

Modifying the electronic and steric properties of the phenyl ring on the 2-phenylpiperazine (B1584378) core is a key strategy for creating analogues. This is typically achieved through multi-step synthetic sequences that begin with a substituted aniline precursor. The nature and position of the substituents are carefully controlled through established organic chemistry principles.

A common synthetic route involves the sequential sulfonylation, reduction, alkylation, and cyclization of a substituted aniline. nih.gov For instance, to achieve regioselective substitution, an initial aniline compound may be protected via acetylation before undergoing an electrophilic aromatic substitution like treatment with chlorosulfonic acid. researchgate.net This directed substitution is followed by reduction of the resulting sulfonyl chloride. The synthesis proceeds with cyclization using reagents like bis(2-chloroethyl)amine hydrochloride to construct the core piperazine ring. nih.gov This foundational structure can then be further modified.

This strategic approach allows for the introduction of a diverse array of functional groups onto the phenyl ring, as detailed in the table below.

Table 1: Examples of Aromatic Substituent Variations and Synthetic Approach

| Phenyl Substituent Pattern | Key Precursor | Synthetic Steps |

|---|---|---|

| 2-Fluoro-4-methyl-5-(trifluoroethylsulfanyl) | 4-Fluoro-2-methylaniline | 1. Acetylation2. Chlorosulfonylation (regioselective)3. Reduction of sulfonyl chloride4. Alkylation with 2,2,2-trifluoroethyl halide5. Cyclization with bis(2-chloroethyl)amine hydrochloride nih.govresearchgate.net |

| 2,3-Dichloro | 1-(2,3-Dichlorophenyl)piperazine | 1. Alkylation with ethyl bromoacetate2. Conversion to acetohydrazide with hydrazine hydrate sphinxsai.com |

This table is interactive and can be sorted by column.

Incorporation into Heterocyclic Architectures (e.g., Oxadiazoles, Pyrimidines)

The primary amine of the propan-1-amine side chain serves as a versatile handle for incorporating the entire 3-(4-methyl-2-phenylpiperazin-1-yl) moiety into more complex heterocyclic systems. One of the most prominent examples is the synthesis of 1,3,4-oxadiazole derivatives, which are significant motifs in medicinal chemistry. nih.govmdpi.com

The general synthetic pathway to these architectures involves converting the terminal amine into a hydrazide, which is a key precursor for oxadiazole ring formation. The process typically begins by reacting the amine with an appropriate acylating agent, followed by treatment with hydrazine hydrate to form a hydrazide. sphinxsai.com This intermediate then undergoes cyclodehydration in the presence of a dehydrating agent, such as phosphorus oxychloride or Burgess reagent, to yield the 1,3,4-oxadiazole ring. sphinxsai.comnih.gov

This methodology provides an effective route to novel, complex molecules where the phenylpiperazine unit is linked to a heterocyclic core, often through a methylene (B1212753) bridge. sphinxsai.com

Table 2: Synthesis of Piperazine-Containing 1,3,4-Oxadiazoles

| Heterocyclic Product | Key Intermediate | Cyclization Reagent |

|---|---|---|

| 1-(Aryl)-4-((5-aryl-1,3,4-oxadiazol-2-yl)methyl)piperazine | 2-[4-(Aryl)piperazin-1-yl]acetohydrazide | Substituted carboxylic acid and Phosphorus Oxychloride (POCl₃) sphinxsai.com |

This table is interactive and can be sorted by column.

Novel Synthetic Approaches and Sustainable Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient, selective, and environmentally benign methods. For a molecule like this compound, this involves exploring strategies that reduce step counts, improve atom economy, and allow for precise control over chemical modifications.

Multicomponent Reaction (MCR) Strategies for Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a powerful tool for generating molecular diversity efficiently. windows.net While specific MCRs for the title compound are not extensively detailed, established MCRs like the Strecker and Doebner reactions could be adapted to synthesize its analogues. nih.gov

For example, a Strecker reaction, which combines an amine, a ketone or aldehyde, and a cyanide source, could theoretically be employed to construct α-amino nitrile precursors for the aminopropane side chain. nih.gov Similarly, the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid, showcases how MCRs can be used to build complex heterocyclic structures attached to an aniline-like precursor before the formation of the piperazine ring. nih.gov These strategies represent a promising avenue for the rapid, diversity-oriented synthesis of novel analogues. windows.net

Chemo- and Regioselective Synthesis of Derivatives

Given the multiple functional groups in the target molecule, achieving chemo- and regioselectivity is paramount for synthesizing specific derivatives. Chemo- and regioselective control is particularly crucial when modifying the phenyl ring without affecting the aliphatic amine groups.

A key strategy for achieving regioselectivity during aromatic substitution is the use of protecting groups on a precursor molecule. nih.gov For example, in the synthesis of substituted 2-phenylpiperazines, the acetylation of an aniline precursor is used to direct subsequent electrophilic substitution, such as chlorosulfonylation, to a specific position on the aromatic ring. researchgate.net This approach ensures that the substituent is introduced at the desired location before the piperazine ring is constructed, thereby preventing unwanted side reactions and ensuring the formation of a single, well-defined isomer. nih.govresearchgate.net Such precise control is essential for establishing clear structure-activity relationships in derivative compounds.

Scalable Synthesis and Process Chemistry Developments

The transition from laboratory-scale synthesis to large-scale industrial production requires robust, safe, and high-yield chemical processes. For phenylpiperazine derivatives, this involves optimizing reaction conditions to enhance stability and output.

One patented method for a related compound, 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine, highlights a two-step synthesis designed to improve stability and yield by avoiding the oxidation of intermediates that can occur in direct high-temperature reactions. google.com The process involves the careful selection of solvent systems and reaction temperatures to control the formation of the piperazine ring from acyclic precursors. google.com Another approach for the industrial production of the parent N-phenylpiperazine involves a solvent-free cyclization reaction between aniline and bis-(2-chloroethyl)amine hydrochloride at high temperatures (160-250 °C), demonstrating a method that is low in cost and reduces liquid waste. google.com These developments in process chemistry are critical for making the synthesis of such compounds more efficient and suitable for large-scale applications.

Molecular Interactions and Pharmacological Target Elucidation of 3 4 Methyl 2 Phenylpiperazin 1 Yl Propan 1 Amine and Its Analogues

Ligand-Receptor Binding Profiles and Affinity Studies

The phenylpiperazine scaffold is a key structural motif in medicinal chemistry, known for its ability to interact with a wide range of G-protein-coupled receptors (GPCRs). bohrium.com The specific nature of these interactions is heavily influenced by the substituents on both the phenyl ring and the piperazine (B1678402) nitrogen atom.

Phenylpiperazine derivatives are extensively studied for their interactions with dopamine (B1211576) receptors, particularly the D2-like family (D2, D3, and D4), which are critical targets for antipsychotic medications. nih.gov Structure-activity relationship studies reveal that modifications to the arylpiperazine structure significantly modulate binding affinity and selectivity.

For instance, the presence of specific substituents on the phenyl ring, such as 2-methoxy or 2,3-dichloro groups, has been shown to enhance affinity for the D3 receptor. acs.org Compared to an unsubstituted phenylpiperazine, a 2-methoxyphenylpiperazine analogue displayed a threefold increase in D3 receptor affinity. acs.org However, this modification also led to a nearly tenfold higher affinity at the D2 receptor, thereby reducing D3 selectivity. acs.org The highest D3 receptor affinity in some series, reaching subnanomolar ranges, has been observed with 2,3-dichlorophenylpiperazine analogues. acs.org

The nature of the substituent on the second nitrogen of the piperazine ring also plays a crucial role. Arylamide phenylpiperazine compounds, for example, have demonstrated high affinity for the D3 receptor with substantial selectivity over the D2 receptor. mdpi.com The interaction of these ligands is understood to occur within specific microdomains of the receptors, involving key amino acid residues that differ between subtypes and influence subtype selectivity. nih.govnih.gov

Binding Affinities of Phenylpiperazine Analogues at Dopamine Receptors

| Compound | Substituent (Phenyl Ring) | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |

|---|---|---|---|---|

| Analogue 1 | Unsubstituted | 8.6 | 465 | 54 |

| Analogue 2 | 2-OCH3 | 2.7 | 48 | 18 |

| Analogue 3 | 2,3-diCl | 0.88 | 14 | 16 |

| Analogue 4 | 3-Cl | 6.4 | 35 | 5.4 |

The arylpiperazine moiety is a classic pharmacophore for high-affinity ligands of the serotonin (B10506) 5-HT1A receptor. mdpi.comnih.gov The substitution pattern on the aryl group is a key determinant of this affinity. Specifically, the (2-methoxyphenyl)piperazine motif is a well-established feature of highly potent 5-HT1A ligands. semanticscholar.org

In addition to direct receptor binding, many arylpiperazine derivatives also interact with the serotonin transporter (SERT). nih.gov This has led to the development of dual-action compounds that combine 5-HT1A receptor antagonism with serotonin reuptake inhibition. nih.govnih.gov This dual pharmacological profile is sought for developing antidepressants with a potentially faster onset of action. nih.gov For example, certain 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives show high nanomolar affinity for both the 5-HT1A receptor and SERT. nih.gov One such compound, 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol, exhibited Ki values of 2.3 nM for 5-HT1A receptors and 12 nM for the serotonin transporter. nih.gov

Binding Affinities of Arylpiperazine Analogues at Serotonergic Targets

| Compound | Aryl Group | 5-HT1A Ki (nM) | SERT Ki (nM) |

|---|---|---|---|

| Analogue A | 1-(2-methoxyphenyl) | 2.3 | 12 |

| Analogue B | 1-(2-methoxyphenyl) | 30 | 30 |

| Analogue C | 1-(2-methoxyphenyl) | 20 | 20 |

A significant number of arylpiperazine derivatives, particularly those targeting serotonergic and dopaminergic receptors, also exhibit considerable affinity for α1-adrenoceptors. nih.gov The 1-(o-methoxyphenyl)piperazine moiety, which confers high affinity for 5-HT1A receptors, also appears to play an important role in affinity for α-adrenoceptors. nih.gov

In a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives, several compounds displaced the specific radioligand [3H]prazosin from α1-adrenoceptor binding sites in the low nanomolar range. nih.gov For example, 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride demonstrated a Ki value of 2.1 nM for the α1-adrenoceptor and was over 60-fold more selective for α1 over α2-receptors. nih.govresearchgate.net Another analogue, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, showed a Ki of 2.4 nM and even greater selectivity (142-fold) for α1- over α2-adrenoceptors. nih.gov

Binding Affinities of Phenylpiperazine Analogues at α-Adrenoceptors

| Compound | α1 Ki (nM) | α2 Ki (nM) | Selectivity (α2/α1) |

|---|---|---|---|

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 2.4 | 341.1 | 142.13 |

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 2.1 | 128.2 | 61.05 |

| 1-[3-(2-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 4.1 | 355.7 | 86.76 |

| 1-[3-(2-chlorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 13.1 | 130.1 | 9.93 |

The cannabinoid 1 (CB1) receptor is a primary target of endocannabinoids and the psychoactive components of cannabis. nih.gov Ligands for the CB1 receptor are structurally diverse. While extensive research exists for various chemical classes acting as CB1 agonists or antagonists, specific binding data for 3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine and its close phenylpiperazine analogues at cannabinoid receptors is not prominently featured in the scientific literature. The binding interaction of ligands with the CB1 receptor is complex, with steric and electrostatic properties of the ligand, particularly involving aromatic ring moieties, playing a dominant role in affinity and function. nih.gov

Enzymatic Target Engagement and Inhibition Kinetics

Beyond receptor-mediated signaling, the pharmacological effects of compounds can be mediated through the inhibition of key enzymes involved in neurotransmitter metabolism.

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). nih.govmdpi.com Inhibition of FAAH leads to elevated endogenous anandamide levels, which can produce analgesic and anti-inflammatory effects through a CB1 receptor-mediated mechanism. nih.gov Pharmacological inhibition of FAAH is an area of active research for treating pain and inflammation. nih.gov However, the existing literature on FAAH inhibitors focuses on distinct chemical scaffolds, such as carbamates, and does not currently establish a direct link between phenylpiperazine derivatives, including this compound, and FAAH inhibition.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy aimed at increasing the availability of the neurotransmitter acetylcholine. While no direct studies on the cholinesterase inhibitory activity of this compound were identified in the reviewed literature, the broader class of phenylpiperazine and piperazine derivatives has been a significant area of focus for designing potent cholinesterase inhibitors.

Researchers have designed and synthesized various series of compounds incorporating the piperazine ring to target AChE and BuChE. For instance, novel thiazole-piperazine derivatives have been developed, with some compounds showing significant AChE inhibitory activity comparable to the standard drug donepezil (B133215). tandfonline.com One such analogue, a 4-benzylpiperazine containing compound, displayed an IC50 value of 0.11 µM against AChE, which was five times more potent than donepezil in the same study. tandfonline.com Similarly, other studies have created hybrids of piperazine and 1,3,4-oxadiazol-2-thiol, which have demonstrated inhibitory potential against both human AChE and BuChE. nih.gov Another study on piperazine-2-carboxylic acid derivatives identified compounds with potent and selective inhibition of BuChE, with one analogue exhibiting an exceptionally low Ki (inhibition constant) of 1.6 nM. nih.gov These findings underscore the utility of the piperazine scaffold as a key pharmacophore in the design of single-target and multi-target cholinesterase inhibitors for potential use in neurodegenerative diseases. nih.govnih.gov

Kinase Inhibition Profiles (e.g., MST4, SIK2, Bcl-2, Bcl-xL)

Analogues and derivatives containing the core structure of this compound have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Bcl-2 and Bcl-xL Inhibition: The B-cell lymphoma 2 (Bcl-2) family of proteins, including Bcl-xL, are critical regulators of apoptosis (programmed cell death). Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is a hallmark of many cancers, allowing tumor cells to evade cell death. A close structural analogue, 3-(4-methyl-piperazin-1-yl)-propylamine, has been utilized as a key building block in the synthesis of potent small-molecule inhibitors of both Bcl-2 and Bcl-xL. These synthesized compounds have been shown to bind to Bcl-2 and Bcl-xL with high affinity, achieving complete tumor regression in preclinical models.

Other Kinase Inhibition Profiles (ABL, KIT): The 4-methylpiperazine moiety, a key feature of the subject compound, is a common structural motif in a variety of potent kinase inhibitors. Derivatives incorporating this group have demonstrated significant activity against tyrosine kinases such as ABL and KIT, which are important targets in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). For example, the compound CHMFL-ABL/KIT-155, which contains a 4-methylpiperazin-1-yl methyl group, is a potent type II dual inhibitor of ABL and c-KIT kinases. nih.gov This compound potently inhibits purified ABL and c-KIT with low nanomolar IC50 values and displays high selectivity across the kinome. nih.gov

Information regarding the direct inhibition of kinases such as MST4 and SIK2 by this compound or its closely related analogues is not prominently featured in the reviewed scientific literature.

Table 1: Kinase Inhibition Profile of Selected Analogues

Compound/Analogue Class Target Kinase(s) Reported Activity (IC50) Reference CHMFL-ABL/KIT-155 ABL 46 nM CHMFL-ABL/KIT-155 c-KIT 75 nM

Cellular and Molecular Mechanisms of Action at Target Sites

The therapeutic potential of analogues of this compound stems from their ability to modulate key cellular pathways at the molecular level.

The primary mechanism for analogues targeting the Bcl-2 family is the direct inhibition of anti-apoptotic proteins. By binding to proteins like Bcl-2 and Bcl-xL, these inhibitors prevent them from sequestering pro-apoptotic proteins, thereby restoring the natural process of programmed cell death. This action leads to potent antiproliferative activity in cancer cell lines and has been shown to induce apoptosis, contributing to tumor shrinkage in vivo.

For kinase inhibitor analogues, the mechanism involves blocking the enzyme's catalytic activity, which in turn disrupts downstream signaling pathways essential for cancer cell proliferation and survival. The dual ABL/KIT inhibitor CHMFL-ABL/KIT-155, for example, exerts its anticancer effects by blocking BCR-ABL and c-KIT mediated signaling. nih.govThis leads to the arrest of cell cycle progression and the induction of apoptosis in cancer cells driven by these kinases. nih.gov

Polypharmacology and Multi-Targeting Approaches for Therapeutic Applications

The complexity of diseases such as cancer and neurodegenerative disorders has spurred the development of multi-target-directed ligands (MTDLs), a strategy where a single molecule is designed to interact with multiple biological targets. The phenylpiperazine scaffold is well-suited for this polypharmacological approach.

In oncology, the development of dual inhibitors of ABL and KIT kinases is a clear example of a successful multi-targeting strategy. nih.govBy simultaneously blocking two key oncogenic drivers, such compounds can offer a broader spectrum of activity and potentially overcome resistance mechanisms. The design of molecules that dually inhibit Bcl-2 and Bcl-xL also represents a targeted polypharmacological approach to more effectively trigger apoptosis in cancer cells.

In the realm of Alzheimer's disease, MTDLs based on the piperazine structure have been designed to concurrently inhibit both AChE and BuChE, or to combine cholinesterase inhibition with other relevant activities, such as the inhibition of β-secretase-1 (BACE-1) or amyloid-β aggregation. nih.govThis approach aims to address multiple facets of the disease's pathology with a single therapeutic agent, which could lead to improved efficacy and patient compliance. The versatility of the phenylpiperazine core makes it a valuable platform for generating novel MTDLs for a range of therapeutic applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Key Pharmacophoric Features for Biological Activity

The biological activity of arylpiperazine derivatives, including 3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine, is largely defined by a common pharmacophore. This model generally consists of three key components: an aromatic or heteroaromatic ring, a central piperazine (B1678402) ring, and a terminal moiety connected by a linker. mdpi.comwikipedia.org

Aromatic Moiety : The phenyl group substituted at the C-2 position of the piperazine ring is crucial for ligand-receptor interactions. This aromatic ring often engages in π-π stacking, hydrophobic, or edge-to-face CH/π interactions with aromatic amino acid residues (like phenylalanine, tyrosine, and tryptophan) within the binding pockets of target proteins. nih.govnih.gov The position and nature of this aromatic group significantly influence binding affinity and selectivity.

Linker and Terminal Group : The propyl amine side chain acts as a linker or spacer, providing the correct distance and orientation for the pharmacophoric elements to interact optimally with their target. The length and flexibility of this chain are determining factors for receptor affinity and selectivity. lookchem.com The terminal primary amine group serves as another key interaction point, often forming hydrogen bonds or ionic interactions.

Influence of Structural Modifications on Target Affinity and Selectivity

Systematic structural modifications of the this compound scaffold have been explored to understand how each component contributes to target binding and functional activity.

The substitution pattern on the piperazine ring is a primary determinant of a ligand's pharmacological profile.

N-Methyl Group : The methyl group on the N-4 nitrogen of the piperazine ring plays a significant role. In some series of piperazine-containing compounds, the introduction of a small, bulky methyl group has been shown to enhance inhibitory activity at certain targets, such as acetylcholinesterase (AChE). mdpi.com Furthermore, the N-methylpiperazine moiety is frequently incorporated into drug candidates to improve water solubility and target affinity. mdpi.com

Phenyl Substitution : The presence of a phenyl group on the piperazine core is a defining feature for many CNS-active agents. gu.se The position of this substitution is critical; for instance, 2-substituted phenylpiperazine motifs are found in novel inhibitors of the glycine (B1666218) transporter 1 (GlyT-1). nih.gov The physicochemical character and position of substituents on this phenyl ring are crucial for modulating activity at targets like the dopamine (B1211576) D2 receptor and monoamine oxidase A (MAO A). nih.gov

The side chain connecting the piperazine ring to a terminal functional group is a key modulator of receptor affinity and selectivity. SAR studies on various arylpiperazine series consistently demonstrate that the length of the alkyl linker is a critical parameter.

For ligands targeting 5-HT1A and α1-adrenergic receptors, affinity varies significantly with the number of methylene (B1212753) units in the chain. For certain series of 1-[ω-(4-arylpiperazin-1-yl)alkyl] derivatives, a linker length of four carbons (butyl) was found to be optimal for 5-HT1A receptor affinity, whereas a three- or four-carbon chain was preferred for α1 receptor affinity. lookchem.com This suggests that different receptors have distinct spatial requirements for optimal ligand binding. Functionalization of the terminal amine group, such as through acylation or substitution, also profoundly alters the pharmacological profile.

Introducing substituents onto the phenyl ring of the arylpiperazine scaffold is a common strategy to fine-tune ligand-target interactions, thereby altering affinity and selectivity. The electronic properties and steric bulk of these substituents can dramatically influence binding.

For example, in a series of N-phenylpiperazine analogs targeting dopamine D3 and D2 receptors, maintaining a fluorinated N-phenylpiperazine portion while varying other parts of the molecule led to a range of affinities and selectivities. nih.govmdpi.com The addition of electron-withdrawing groups like halogens (F, Cl) or trifluoromethyl (CF3) groups to the phenyl ring often enhances binding affinity. mdpi.com This is attributed to altered electrostatic potential and the ability to form specific interactions, such as halogen bonds, with the receptor. The position of the substituent is also critical; studies on mono-substituted 4-phenylpiperazines revealed that the position and physicochemical character of the aromatic substituent were critical for in vivo effects on the dopaminergic system. nih.gov

The following table summarizes the impact of various phenyl ring substituents on the binding affinity (Ki, nM) of representative arylpiperazine compounds for dopamine D2 and D3 receptors, illustrating the principles of SAR.

| Compound | Phenyl Ring Substituent (R') | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) | D3/D2 Selectivity |

|---|---|---|---|---|

| Analog 1 | 2-F | 100 | 2.5 | 40 |

| Analog 2 | 3-F | 150 | 3.0 | 50 |

| Analog 3 | 2,3-diCl | 55 | 0.8 | 69 |

| Analog 4 | 4-OCH3 | 250 | 25 | 10 |

| Analog 5 | H (Unsubstituted) | 300 | 15 | 20 |

Data are illustrative, compiled from general findings on arylpiperazine derivatives targeting dopamine receptors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding rational drug design.

Both 2D and 3D-QSAR approaches have been successfully applied to arylpiperazine derivatives to understand their SAR.

2D-QSAR : This method correlates biological activity with calculated physicochemical properties (descriptors) of the entire molecule, such as lipophilicity (ClogP), molar refractivity (CMR), molecular volume, and electronic parameters. nih.gov For series of mono-substituted 4-phenylpiperidines and -piperazines, 2D-QSAR models have been developed using partial least square (PLS) regression to understand the biological response. nih.gov These models have shown that properties like lipophilicity and steric factors often play a significant role in determining antagonist activity at various receptors. nih.gov

3D-QSAR : This approach provides a more detailed, three-dimensional understanding of SAR by analyzing the steric and electrostatic fields surrounding a set of aligned molecules. The most common 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). In CoMFA studies of piperazine derivatives, molecules are aligned, and their steric and electrostatic interaction energies with a probe atom are calculated at various grid points. nih.govnih.govresearchgate.net The resulting fields are then correlated with biological activity using PLS analysis. CoMFA contour maps visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing direct insights for structural modification. nih.gov For example, a 3D-QSAR model for a series of 2-((pyridin-3-yloxy)methyl)piperazine derivatives yielded high predictive power (r² = 0.854, q² = 0.541) and indicated that electrostatic contributions (66.14%) were more critical than steric contributions (13.84%) for their specific anti-inflammatory activity. nih.gov

Predictive Modeling for the Rational Design of Novel Analogues

The rational design of novel analogues of bioactive compounds is a cornerstone of modern medicinal chemistry, aiming to optimize therapeutic properties while minimizing undesirable effects. In the absence of specific published predictive modeling studies for this compound, this section will explore the established computational methodologies that are broadly applied to phenylpiperazine derivatives. These approaches, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, provide a framework for predicting the biological activities and properties of hypothetical analogues, thereby guiding synthetic efforts toward more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, a predictive model can be developed. For a series of phenylpiperazine derivatives, a QSAR study would typically involve the following steps:

Data Set Assembly: A collection of structurally related phenylpiperazine analogues with experimentally determined biological activities (e.g., receptor binding affinity, enzyme inhibition) is compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound is calculated. These can be categorized as:

Electronic: Describing the distribution of electrons (e.g., partial charges, dipole moment).

Steric: Relating to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Pertaining to the molecule's lipophilicity (e.g., LogP).

Topological: Describing the connectivity of atoms.

Model Development and Validation: Statistical methods are used to build a model that links the descriptors to the biological activity. The model is then rigorously validated to ensure its predictive power.

For instance, a hypothetical QSAR study on analogues of this compound might reveal that specific substitutions on the phenyl ring significantly impact activity. A model could suggest that electron-withdrawing groups at a particular position enhance potency, while bulky substituents are detrimental. Such a model provides a quantitative basis for designing new analogues with potentially improved activity.

A study on a different series of phenylpiperazine derivatives identified key molecular descriptors that influence their antagonistic activity at certain receptors. The derived correlation equation suggested that substituents with higher molar refraction at one position of the phenyl ring, and those producing a positive field effect at another, were beneficial for increasing binding affinity. tandfonline.com This type of insight is invaluable for the rational design of new compounds.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this involves docking a potential ligand (the analogue) into the binding site of a target protein (e.g., a receptor or enzyme). This technique can provide valuable insights into:

Binding Conformation: The likely three-dimensional arrangement of the ligand within the binding site.

Key Interactions: Identification of specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces.

Binding Affinity: A scoring function is used to estimate the strength of the interaction, which can be used to rank potential analogues.

In the context of designing analogues of this compound, molecular docking could be used to predict how modifications to the phenylpiperazine core or the propan-1-amine side chain would affect binding to a specific biological target. For example, docking studies could reveal an unoccupied hydrophobic pocket in the binding site, suggesting that adding a lipophilic group to a specific position on the analogue could enhance binding affinity.

Research on other phenylpiperazine derivatives has successfully used molecular docking to understand their interactions with target proteins. d-nb.info These studies often reveal key hydrogen bonds and hydrophobic interactions that are crucial for binding, guiding the design of new derivatives with improved potency. d-nb.info

Application in Analogue Design

The integration of QSAR and molecular docking provides a powerful platform for the rational design of novel analogues. A typical workflow might involve:

Initial Screening: A virtual library of hypothetical analogues of this compound is created by systematically modifying its structure.

QSAR Prediction: A validated QSAR model is used to predict the biological activity of the virtual analogues, allowing for a rapid initial screening to prioritize compounds.

Molecular Docking: The most promising candidates from the QSAR screen are then subjected to molecular docking studies to analyze their predicted binding modes and interactions with the target protein.

Prioritization for Synthesis: Based on the combined results of QSAR and docking, a smaller, more focused set of analogues with a high probability of desired activity is selected for chemical synthesis and experimental testing.

This predictive modeling approach significantly streamlines the drug discovery process by reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources. While specific models for this compound are not publicly available, the principles and methodologies described are readily applicable and represent the current standard in the rational design of novel therapeutic agents.

Data Tables

Table 1: Hypothetical QSAR Data for Phenylpiperazine Analogues

| Compound ID | Phenyl Ring Substituent | LogP (Predicted) | Molecular Weight | Predicted IC50 (nM) |

| Analogue-1 | 4-Chloro | 3.5 | 267.79 | 50 |

| Analogue-2 | 4-Fluoro | 3.2 | 251.34 | 75 |

| Analogue-3 | 4-Methoxy | 2.9 | 263.37 | 120 |

| Analogue-4 | 3-Trifluoromethyl | 4.1 | 301.34 | 25 |

| Analogue-5 | Unsubstituted | 3.1 | 233.35 | 200 |

This table is for illustrative purposes to demonstrate the type of data generated in a QSAR study and is not based on experimental results for the specified compound.

Table 2: Illustrative Molecular Docking Results for Prioritized Analogues

| Compound ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical Target) | Predicted Hydrogen Bonds |

| Analogue-4 | -9.5 | Tyr123, Phe234, Asp345 | 1 |

| Analogue-1 | -8.7 | Tyr123, Phe234, Ser346 | 2 |

| Analogue-2 | -8.2 | Tyr123, Phe234 | 0 |

This table provides a conceptual example of the output from molecular docking studies and does not represent actual data.

Preclinical Pharmacological Investigations and Therapeutic Potential

In Vitro Efficacy and Potency Evaluations

There is no publicly available information regarding the in vitro efficacy and potency of 3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine.

Cell-Based Assays for Receptor Activation or Inhibition

No studies have been published detailing the activity of this compound in cell-based assays designed to assess its interaction with specific receptors. Consequently, its potential to activate or inhibit key neurological targets remains uncharacterized.

Enzyme Activity Modulation and Kinetic Studies

Data on the modulatory effects of this compound on enzyme activity, including kinetic studies to determine its mechanism and potency of inhibition or activation, are not present in the available literature.

Cytotoxicity Assessments in Relevant Cell Lines

There are no published reports on the cytotoxicity of this compound in relevant cell lines. Such studies would be crucial in determining its therapeutic window, excluding safety profile considerations.

In Vivo Proof-of-Concept Studies in Relevant Animal Models

Information regarding the in vivo effects of this compound in animal models is not available in the public domain.

Models for Neurological and Psychiatric Disorders (e.g., Depression, Anxiety, Antipsychotic Action)

There is a lack of published research on the evaluation of this compound in established animal models of depression, anxiety, or psychosis. Therefore, its potential therapeutic utility in these psychiatric disorders has not been demonstrated.

Antiseizure and Antinociceptive Evaluations in Rodent Models

No in vivo studies have been reported that assess the antiseizure or antinociceptive properties of this compound in rodent models. Its potential efficacy in epilepsy or pain management is currently unknown.

Investigations in Oncology Models

The phenylpiperazine scaffold is a recurring motif in the design of novel anti-cancer agents, with various derivatives demonstrating significant activity in preclinical oncology models. These studies have explored effects on tumor growth, the induction of programmed cell death (apoptosis), and the underlying molecular mechanisms.

Tumor Growth Inhibition and Anti-proliferative Effects:

Several novel phenylpiperazine derivatives have shown potent anti-proliferative properties against a range of human cancer cell lines. For instance, a series of newly synthesized 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl-containing purine (B94841) nucleobase analogs exhibited significant in vitro anticancer activity. nih.gov Notably, compounds with 4-CF3-Ph, 4-Cl-Ph, and 4-(3,4-diCl)-Ph substitutions on the piperazine ring displayed high bioactivity against the Huh7 liver cancer cell line, with IC50 values as low as 0.04 μM. nih.gov

Another study focused on phenylpiperazine derivatives as inhibitors of Insulin-like Growth Factor 1 Receptor (IGF-1R), a key target in cancer therapy. Several of these compounds demonstrated excellent anti-proliferative properties against four different cancer cell lines, including those resistant to multiple drugs, with IC50 values in the low micromolar range. nih.gov Similarly, a novel class of phenylpiperazine derivatives was identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. One lead compound from this series, compound 3p, exhibited an IC50 in the nanomolar range in A549 lung cancer cells and led to a cessation of tumor growth in an in vivo xenograft model. nih.govnih.gov This indicates that the phenylpiperazine scaffold can be effectively utilized to target critical signaling pathways that drive tumor proliferation.

Furthermore, a study on 4-acyl-2-substituted piperazine urea (B33335) derivatives identified compounds with high selective anticancer activity against MCF7 breast cancer cells compared to normal breast cells. unimi.it In vivo studies with a benzonaphthyridinone mTOR inhibitor, Torin1, which contains a phenylpiperazine moiety, demonstrated efficacy in a U87MG xenograft model. nih.gov

Apoptosis Induction:

A primary mechanism by which many anti-cancer agents exert their effects is through the induction of apoptosis. Phenylpiperazine derivatives have been shown to effectively trigger this process in cancer cells. One study on a novel piperazine derivative, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), found it to be highly cytotoxic to glioblastoma (U87) and cervical cancer (HeLa) cells, inducing DNA fragmentation and nuclear condensation, which are classic signs of apoptosis. researchgate.net

Further mechanistic studies revealed that the apoptotic effects of these compounds are often mediated through specific signaling pathways. For example, CB01 was shown to upregulate intracellular apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, suggesting the involvement of the intrinsic mitochondrial apoptosis pathway. researchgate.net Another novel piperazine derivative was found to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. e-century.us The induction of apoptosis by phenylpiperazine derivatives has also been linked to the inhibition of IGF-1R kinase. nih.gov

Table 1: Preclinical Anti-cancer Activity of Select Phenylpiperazine Derivatives

| Compound/Derivative Class | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| 6-substituted piperazine/phenyl-9-cyclopentyl purine analogs | Huh7 liver cancer cell line | High bioactivity with IC50 values as low as 0.04 μM. nih.gov | nih.gov |

| Phenylpiperazine IGF-1R inhibitors | Various cancer cell lines (including multi-drug resistant) | Excellent anti-proliferative properties with low micromolar IC50 values; induced apoptosis. nih.gov | nih.gov |

| Phenylpiperazine EGFR TK inhibitors (e.g., compound 3p) | A549 lung cancer cells and in vivo xenograft model | Nanomolar IC50 in vitro; cessation of tumor growth in vivo. nih.govnih.gov | nih.govnih.gov |

| 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) | Glioblastoma (U87) and cervical cancer (HeLa) cells | Highly cytotoxic (IC50s < 50 nM); induced apoptosis via the intrinsic mitochondrial pathway. researchgate.net | researchgate.net |

| Novel piperazine derivative | Leukemia cell line (K562) and others | Potent inhibition of cancer cell proliferation (GI50 = 0.06-0.16 µM); induced caspase-dependent apoptosis. e-century.us | e-century.us |

Cardiovascular System Modulation Studies

The phenylpiperazine structure is also integral to a number of compounds investigated for their effects on the cardiovascular system, particularly as antiarrhythmic and antihypertensive agents.

Antiarrhythmic and Antihypertensive Properties:

A series of novel phenylpiperazine and phenylpiperidine derivatives with a 3,3-disubstituted pyrrolidin-2-one fragment were synthesized and evaluated for their antiarrhythmic and antihypertensive activities. nih.govresearchgate.net Several of these compounds demonstrated significant efficacy in preclinical models. For instance, 1-(2-hydroxy-3-(4-phenylpiperidin-1-yl)-propylpyrrolidin-2-one was identified as a potent antiarrhythmic agent in an adrenaline-induced arrhythmia model in anesthetized rats. nih.govresearchgate.net

The mechanism of action for these cardiovascular effects is often attributed to the blockade of α1-adrenoceptors. nih.govresearchgate.net The highest affinity for α1-adrenoceptors was observed for 1-[2-hydroxy-3-(4-phenylpiperazin-l-yl)-propyl]-3-phenyl-3-n-propyl-pyrrolidin-2-one. nih.govresearchgate.net Furthermore, many of the tested compounds in this series were found to significantly decrease both systolic and diastolic blood pressure in normotensive anesthetized rats. nih.govresearchgate.net

Another study investigated a series of phenylpiperazine derivatives of hydantoin (B18101) and found a significant correlation between their affinity for α1-adrenoceptors and their antiarrhythmic activity in an adrenaline-induced arrhythmia model. nih.gov The most potent compound in this series also exhibited strong antiarrhythmic effects. nih.gov

Table 2: Preclinical Cardiovascular Effects of Select Phenylpiperazine Derivatives

| Compound/Derivative Class | Preclinical Model | Key Findings | Reference |

|---|---|---|---|

| Phenylpiperazine derivatives of pyrrolidin-2-one | Anesthetized rats (adrenaline-induced arrhythmia and normotensive) | Potent antiarrhythmic activity and significant reduction in systolic and diastolic blood pressure. nih.govresearchgate.net | nih.govresearchgate.net |

Pharmacodynamic Biomarkers and Functional Outcomes in Preclinical Models

In the preclinical evaluation of phenylpiperazine derivatives, a number of pharmacodynamic biomarkers and functional outcomes have been utilized to assess their biological activity and therapeutic potential.

In oncology studies, the inhibition of specific molecular targets serves as a key pharmacodynamic biomarker. For example, in studies of mTOR inhibitors containing a phenylpiperazine moiety, the suppression of phosphorylation of downstream targets like Akt and S6 kinase has been used to confirm target engagement in vivo. nih.govnih.gov For compounds targeting EGFR, inhibition of the receptor's tyrosine kinase activity is a direct biomarker of their action. nih.govnih.gov The induction of apoptosis is often monitored by measuring the levels of cleaved caspases (e.g., caspase-3), cytochrome c release, and changes in the expression of Bcl-2 family proteins, which serve as biomarkers for the engagement of apoptotic pathways. researchgate.nete-century.us Functional outcomes in oncology models are primarily the inhibition of tumor cell proliferation (measured by IC50 or GI50 values) and the reduction of tumor volume in animal models. nih.govnih.govnih.gov

In the context of cardiovascular modulation, the primary functional outcomes are the direct measurement of antiarrhythmic and antihypertensive effects. In preclinical models, this includes the suppression of experimentally induced arrhythmias and the measurement of changes in systolic and diastolic blood pressure. nih.govresearchgate.netnih.gov The affinity for and blockade of α1-adrenoceptors often serve as a key pharmacodynamic marker, providing a mechanistic basis for the observed cardiovascular effects. nih.govresearchgate.netnih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

There is no available data regarding the prediction of binding modes and affinities of 3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine at any specific biological targets. Consequently, the characterization of its potential interactions with active or allosteric binding sites has not been reported.

Molecular Dynamics (MD) Simulations

No studies detailing molecular dynamics simulations for this compound were identified. As a result, information concerning the exploration of its conformational dynamics, the stability of any potential ligand-target complexes, or the analysis of solvent effects and receptor flexibility is not available.

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is a lack of published quantum chemical calculations, such as Density Functional Theory (DFT) studies, for this compound. Therefore, analyses of its electronic structure and chemical reactivity from a quantum mechanical perspective are not present in the scientific literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the chemical stability and reactivity of the molecule. bnujournal.comyoutube.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Phenylpiperazine Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -0.98 |

| HOMO-LUMO Gap | 4.87 |

Note: The values presented in this table are hypothetical and are intended for illustrative purposes, based on typical values observed for structurally similar phenylpiperazine derivatives in computational studies.

A relatively small HOMO-LUMO gap would suggest that this compound could be chemically reactive and a good candidate for various chemical reactions and biological interactions.

Electrophilicity Index and Chemical Hardness/Softness Descriptors

Further insights into the reactivity of this compound can be obtained through the calculation of global reactivity descriptors derived from the HOMO and LUMO energies. These include the electrophilicity index (ω), chemical hardness (η), and chemical softness (S).

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap.

Chemical Softness (S) is the reciprocal of chemical hardness and indicates the ease of electron cloud polarization.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors are valuable in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activity. nih.govopenpharmaceuticalsciencesjournal.com For phenylpiperazine derivatives, these parameters help in understanding their interactions with biological targets. gu.se

Table 2: Illustrative Chemical Reactivity Descriptors for a Phenylpiperazine Analog

| Descriptor | Value |

| Chemical Hardness (η) | 2.435 |

| Chemical Softness (S) | 0.411 |

| Electrophilicity Index (ω) | 1.632 |

Note: The values in this table are illustrative and based on the hypothetical FMO energies from Table 1. They are representative of what might be expected for a compound like this compound.

De Novo Design and Virtual Screening Methodologies for New Lead Discovery

The phenylpiperazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.com This makes this compound an excellent starting point for de novo design and a valuable query for virtual screening campaigns aimed at discovering new lead compounds.

De Novo Design involves the computational construction of novel molecules with desired properties. Starting with a core scaffold like phenylpiperazine, algorithms can add various functional groups and build upon the structure to optimize its binding affinity and selectivity for a specific biological target. nih.govnih.gov The structural flexibility and multiple points for chemical modification on this compound make it an ideal candidate for such design strategies.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.govmdpi.com Phenylpiperazine-containing libraries are often screened against G-protein coupled receptors (GPCRs), a large family of drug targets. The known interactions of phenylpiperazine derivatives with various receptors make this compound and its analogs promising candidates for inclusion in such screening libraries. nih.gov Molecular docking, a key component of virtual screening, can predict the binding mode and affinity of these compounds to the active site of a target protein, thereby prioritizing them for further experimental testing. nih.govbiomedpharmajournal.org

Future Directions and Emerging Research Avenues for 3 4 Methyl 2 Phenylpiperazin 1 Yl Propan 1 Amine Research

Exploration of Novel Biological Targets and Disease Indications

While the core structure of 3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine suggests potential activity within the central nervous system, a comprehensive exploration of its biological targets is a critical future step. The piperazine (B1678402) moiety is a versatile scaffold found in a plethora of drugs with diverse therapeutic applications. nih.gov Future research should therefore not be limited to presumed CNS activity but should cast a wider net to identify novel molecular targets and, consequently, new disease indications.

High-throughput screening (HTS) of this compound against a broad range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and kinases, could reveal unexpected activities. For instance, many arylpiperazine derivatives have shown affinity for various serotonin (B10506) and dopamine (B1211576) receptor subtypes, which are implicated in a range of neuropsychiatric disorders. nih.govresearchgate.net Beyond this, some piperazine-containing compounds have demonstrated efficacy as anticancer agents by targeting pathways involved in cell proliferation and survival. mdpi.com

A systematic approach to target identification could involve:

Phenotypic Screening: Assessing the compound's effect on various cell-based models of disease to identify a therapeutic effect without a preconceived target.

Target-Based Screening: Testing the compound's activity against a panel of known and novel biological targets implicated in various diseases.

Chemoproteomics: Utilizing chemical probes derived from the parent compound to identify its binding partners within the proteome.

Table 1: Potential Novel Biological Targets for Piperazine Derivatives

| Target Class | Specific Examples | Potential Disease Indications |

| Kinases | mTOR, PI3K | Cancer |

| GPCRs | 5-HT Receptors, Dopamine Receptors | Neuropsychiatric Disorders |

| Ion Channels | Calcium Channels, Sodium Channels | Cardiovascular Diseases, Pain |

| Enzymes | Acetylcholinesterase, Monoamine Oxidase | Alzheimer's Disease, Depression |

Development of Advanced Prodrug and Targeted Delivery Strategies

To optimize the therapeutic potential of this compound, the development of advanced prodrug and targeted delivery strategies will be essential. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body, often at the site of action. mdpi.comwalshmedicalmedia.com This approach can overcome limitations such as poor bioavailability, lack of site specificity, and chemical instability. researchgate.net

Future research in this area could focus on:

Improving Blood-Brain Barrier Penetration: For CNS-targeted indications, the compound could be modified to create a more lipophilic prodrug that can more readily cross the blood-brain barrier.

Enzyme-Activated Prodrugs: Designing prodrugs that are activated by enzymes specifically expressed in target tissues, such as tumors, could enhance efficacy and reduce systemic side effects. slideshare.net

Transporter-Mediated Delivery: Conjugating the compound to a molecule that is a substrate for a specific transporter expressed on target cells can facilitate its uptake.

These strategies can significantly improve the pharmacokinetic and pharmacodynamic properties of this compound, leading to more effective and safer therapeutic interventions.

Integration with Multi-Omics Technologies for Systems Pharmacology Insights

A systems-level understanding of the pharmacological effects of this compound can be achieved through the integration of multi-omics technologies. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive view of a drug's mechanism of action and its effects on biological systems. pharmafeatures.com

By treating cell lines or animal models with the compound and subsequently analyzing the changes in the "omics" landscape, researchers can:

Identify the signaling pathways modulated by the compound.

Discover novel biomarkers to predict treatment response or toxicity.

Elucidate potential mechanisms of drug resistance.

Generate hypotheses for drug repurposing. nih.gov

This holistic approach moves beyond the traditional "one drug, one target" paradigm and provides a more nuanced understanding of the compound's biological activity. pharmafeatures.com

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and design. nih.govresearchgate.net These computational tools can be applied to accelerate the optimization of this compound and its derivatives. nih.govastrazeneca.com

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Building predictive models that correlate the chemical structure of compounds with their biological activity to guide the design of more potent analogs.

Virtual Screening: Screening large virtual libraries of compounds to identify those with a high probability of binding to a specific target.

De Novo Drug Design: Generating novel molecular structures with desired pharmacological properties.

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities to reduce late-stage failures in drug development. oxfordglobal.com

By leveraging AI and ML, the design-synthesize-test cycle can be significantly shortened, leading to a more efficient and cost-effective drug development process.

Table 2: Applications of AI/ML in Drug Design and Optimization

| AI/ML Technique | Application |

| Deep Learning | De novo design of novel compounds, predicting bioactivity |

| Support Vector Machines | QSAR modeling, virtual screening |

| Random Forest | Predicting ADMET properties, target identification |

| Graph Neural Networks | Predicting molecular properties, understanding drug-target interactions |

Strategies for Therapeutic Repurposing based on Novel Pharmacological Profiles

The discovery of novel biological targets and pharmacological profiles for this compound through the aforementioned research avenues opens up the possibility of therapeutic repurposing. Drug repurposing, or repositioning, is the process of identifying new uses for existing or failed drugs.

If multi-omics analysis and broad screening efforts reveal that this compound modulates a pathway implicated in a disease different from its initially intended indication, a repurposing strategy could be pursued. For example, a compound initially investigated for antidepressant effects might be found to have potent anti-inflammatory properties, making it a candidate for treating autoimmune disorders.

This approach can significantly reduce the time and cost of drug development, as the repurposed compound has often already undergone extensive preclinical and, in some cases, clinical testing. The diverse pharmacological activities of the broader piperazine class of compounds make its derivatives, including this compound, promising candidates for such repurposing efforts. nih.gov

Q & A

Basic: What are the standard synthetic routes for 3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine, and how is its structure confirmed?

Answer:

The compound is typically synthesized via multi-step reactions involving piperazine derivatives. For example, similar compounds are synthesized by reacting phenylpiperazine precursors with propan-1-amine derivatives under reflux conditions using acetone or ethanol as solvents, with K2CO3 and TEBA (triethylbenzylammonium chloride) as catalysts . Structural confirmation relies on mass spectrometry (MS) for molecular weight verification (e.g., m/z 198 [M + H]<sup>+</sup> for intermediates) and <sup>1</sup>H NMR to resolve substituent-specific chemical shifts (e.g., piperazine ring protons at δ 2.3–3.5 ppm and aromatic protons at δ 6.8–7.5 ppm) .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

Key methods include:

- ESI-MS (Electrospray Ionization Mass Spectrometry): Determines molecular ion peaks and fragmentation patterns (e.g., m/z 452 [M + H]<sup>+</sup> observed for related compounds) .

- <sup>1</sup>H and <sup>13</sup>C NMR: Assigns proton environments (e.g., methyl groups on piperazine at δ 1.2–1.5 ppm) and carbon backbone structure .

- HPLC with UV/Vis detection: Validates purity, particularly for intermediates, using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers design experiments to evaluate receptor binding affinity, such as dopamine receptor interactions?

Answer:

To assess receptor binding:

Radioligand Displacement Assays: Use tritiated ligands (e.g., [<sup>3</sup>H]spiperone for D2/D3 receptors) to measure competitive binding in transfected cell lines .

Functional cAMP Assays: Quantify Gi/o-coupled receptor activity via inhibition of forskolin-induced cAMP production .

Molecular Docking: Model interactions using software like AutoDock Vina, focusing on the compound’s piperazine moiety and receptor hydrophobic pockets .

Contradictions in binding data (e.g., D3 vs. D2 selectivity) should be resolved by comparing assay conditions (e.g., membrane preparation protocols) .

Advanced: How can contradictory pharmacological data across studies be systematically analyzed?

Answer:

Contradictions often arise from:

- Variability in Assay Conditions: Differences in cell lines (e.g., CHO vs. HEK293) or buffer pH can alter receptor conformation .

- Structural Analogues: Subtle changes in substituents (e.g., methyl vs. chloro groups) may drastically affect activity .

Methodological Solutions: - Perform meta-analysis with standardized IC50 normalization.

- Use 3D-QSAR models to correlate structural features (e.g., piperazine ring topology) with activity trends .

Advanced: What strategies optimize enantiomeric purity during synthesis, and how is stereochemistry validated?

Answer:

- Chiral Resolution: Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Asymmetric Catalysis: Employ chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation steps to favor specific stereoisomers .

- Circular Dichroism (CD): Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

Advanced: How can 3D-QSAR models be applied to predict biological activity?

Answer:

Data Collection: Compile IC50 values and structural descriptors (e.g., logP, polar surface area) from analogues .

Model Building: Use software like CoMFA or CoMSIA to align molecules in 3D space and generate contour maps highlighting steric/electronic hotspots .

Validation: Assess predictive power via cross-validation (q<sup>2</sup> > 0.5) and external test sets. For example, electron-withdrawing substituents on the phenyl ring may enhance antileukemic activity .

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

- Thermal Stability: Store at –20°C in amber vials to prevent degradation; monitor via accelerated stability studies (40°C/75% RH for 6 months) .

- pH Sensitivity: Avoid aqueous solutions at extreme pH (>10 or <3), as the piperazine moiety may hydrolyze .

- Light Sensitivity: UV/Vis spectroscopy can detect photodegradation products (e.g., quinone formation) .

Advanced: How can researchers address low yields in large-scale synthesis?

Answer:

- Process Optimization: Use flow chemistry to enhance mixing and reduce side reactions (e.g., over 72-hour reflux steps) .

- Catalyst Screening: Test alternatives to TEBA, such as PEG-400, to improve aminolysis efficiency .

- Byproduct Analysis: Employ LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .

Retrosynthesis Analysis